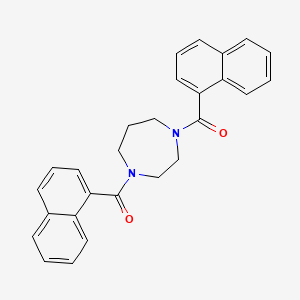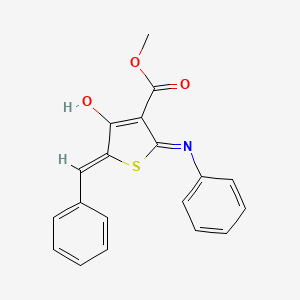![molecular formula C17H13ClINO5 B6128805 dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate, also known as CIPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIPI is a derivative of isophthalic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate involves its interaction with cellular proteins and enzymes. dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has been shown to bind to tubulin, a protein involved in cell division, and inhibit its activity. This inhibition leads to the disruption of the microtubule network, which is essential for cell division. This disruption ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has been shown to have low toxicity in vitro and in vivo. Studies have shown that dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate does not have any significant effects on normal cell growth and viability. However, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has several advantages for lab experiments. It is easily synthesized using simple and efficient methods. Additionally, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has low toxicity and does not have significant effects on normal cell growth and viability. However, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has limitations in terms of its solubility in water, which can affect its efficacy in some experiments. Additionally, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has limited stability in solution, which can affect its long-term storage and use.
Orientations Futures
There are several future directions for research on dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate. One area of research is the development of more efficient and effective synthesis methods for dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate. Additionally, further studies are needed to determine the optimal dosage and administration of dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate for cancer treatment. Further research is also needed to determine the potential applications of dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate in other fields, such as imaging and drug delivery. Finally, more studies are needed to determine the long-term effects of dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate on normal cell growth and viability.
Méthodes De Synthèse
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate can be synthesized using various methods, including the reaction of isophthalic acid with 2-chloro-5-iodobenzoyl chloride in the presence of dimethylformamide (DMF) and triethylamine. The reaction yields dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate as a white solid with a high yield. Other methods of synthesis include the use of different solvents and catalysts.
Applications De Recherche Scientifique
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has potential applications in the field of cancer research. Studies have shown that dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate has been studied for its potential use as a fluorescent probe for imaging cancer cells.
Propriétés
IUPAC Name |
dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClINO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-8-11(19)3-4-14(13)18/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZVOZUHRHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClINO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6128733.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}cyclopentanecarboxamide](/img/structure/B6128762.png)

![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6128779.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6128814.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)
